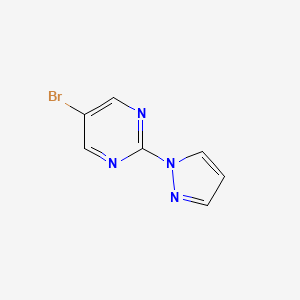

5-Bromo-2-pyrazol-1-yl-pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-pyrazol-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-6-4-9-7(10-5-6)12-3-1-2-11-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBZYQWGCLJVAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672018 | |

| Record name | 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883230-94-2 | |

| Record name | 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-pyrazol-1-yl-pyrimidine chemical properties

An In-depth Technical Guide to 5-Bromo-2-pyrazol-1-yl-pyrimidine: Properties, Synthesis, and Reactivity

Introduction: A Versatile Heterocyclic Scaffold

In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of drug discovery. Among these, nitrogen-containing scaffolds are of paramount importance due to their ability to engage in specific, high-affinity interactions with biological targets. This compound emerges as a particularly valuable building block. It integrates three key chemical features into a single, compact molecule: an electron-deficient pyrimidine ring, a nucleophilic pyrazole moiety, and a synthetically versatile bromine atom. This unique combination makes it a strategic intermediate for the synthesis of diverse compound libraries, particularly in the search for novel kinase inhibitors and other therapeutic agents.[1][2]

This guide offers a senior application scientist's perspective on the core chemical properties, synthesis, and reactivity of this compound, providing researchers and drug development professionals with the technical insights required to effectively utilize this compound in their synthetic endeavors.

Core Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These identifiers are crucial for accurate sourcing, handling, and characterization.

| Property | Value | Source(s) |

| CAS Number | 883230-94-2 | [3][4] |

| Molecular Formula | C₇H₅BrN₄ | [3][4] |

| Molecular Weight | 225.05 g/mol | [3][4] |

| Synonyms | 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine | [3] |

| Predicted XlogP | 1.2 | [5] |

| Predicted Boiling Point | 402.2°C at 760 mmHg | [5] |

| Appearance | Typically an off-white to yellow solid | General Observation |

Synthesis of this compound

The most direct and widely applicable synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the differential reactivity of halogens on the electron-deficient pyrimidine core. The C2 position of a pyrimidine ring is highly activated towards nucleophilic attack, making a precursor like 5-bromo-2-chloropyrimidine an ideal starting material. The chlorine atom at the 2-position is significantly more labile than the bromine atom at the 5-position in SNAr reactions, allowing for selective displacement by a nucleophile like pyrazole.

The causality behind this choice is rooted in electronics: the two ring nitrogens withdraw electron density, making the carbon atoms electrophilic, especially at the C2, C4, and C6 positions. A halogen at C2 acts as a good leaving group, facilitating substitution.

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a self-validating system; successful synthesis relies on the selective displacement of the more reactive 2-chloro substituent.

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-chloropyrimidine (1.0 eq). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Under a positive flow of inert gas, add 1H-pyrazole (1.1 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

-

Solvent: Add anhydrous, degassed dimethylformamide (DMF) or acetonitrile to achieve a substrate concentration of approximately 0.1-0.2 M.

-

Reaction: Stir the mixture at room temperature for 10 minutes, then heat to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield this compound.

Spectroscopic Characterization (Predicted)

| Data Type | Predicted Features |

| ¹H NMR | Pyrimidine Ring: Two singlets or narrow doublets. The proton at C6 (adjacent to Br) would be downfield (~8.8-9.0 ppm) compared to the proton at C4 (~8.6-8.8 ppm).[8] Pyrazole Ring: Three distinct signals. The proton at C5' would be the most downfield (~8.5 ppm), followed by the proton at C3' (~7.8 ppm), and the proton at C4' appearing as a triplet (~6.6 ppm). |

| ¹³C NMR | Expect 7 distinct signals. Carbons attached to nitrogen (C2, C4, C6 of pyrimidine; C3', C5' of pyrazole) will be significantly downfield. The C-Br carbon (C5) will be shifted upfield relative to other pyrimidine carbons due to the heavy atom effect. |

| Mass Spec (EI/ESI) | Molecular Ion (M⁺): A prominent doublet peak corresponding to the two isotopes of bromine. [M]⁺ at m/z 224 and [M+2]⁺ at m/z 226, with a characteristic ~1:1 intensity ratio.[9][10] |

Chemical Reactivity: A Gateway to Molecular Diversity

The true synthetic power of this compound lies in the reactivity of its carbon-bromine bond. This site is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the construction of C-C and C-N bonds with exceptional functional group tolerance.[11][12]

Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone of modern organic synthesis, used to form carbon-carbon bonds between the bromopyrimidine (sp² carbon) and a boronic acid or ester derivative.[13] It is invaluable for creating biaryl or heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[14][15]

Causality: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[16]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a more advanced catalyst system like Pd₂(dba)₃ with a ligand like SPhos or XPhos.

-

Inert Atmosphere: Seal the vessel, evacuate, and backfill with an inert gas (Argon).

-

Reagent Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene, or DME) and a degassed aqueous solution of a base (e.g., 2M K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

-

Workup & Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product via column chromatography or recrystallization.

Buchwald-Hartwig Amination

This powerful palladium-catalyzed reaction forms carbon-nitrogen bonds, enabling the synthesis of arylamines and heteroarylamines.[17] This is a critical transformation in drug development, as the aniline and related motifs are prevalent in pharmaceuticals.[11][18]

Causality: Similar to the Suzuki coupling, this reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps involve oxidative addition of the bromopyrimidine to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[19]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

-

Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%), the appropriate phosphine ligand, and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or LHMDS, 1.4 eq).

-

Inert Atmosphere: Seal the tube, evacuate, and backfill with Argon.

-

Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq), followed by an anhydrous, degassed solvent like toluene or dioxane.

-

Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) and monitor by LC-MS.

-

Workup & Purification: After cooling, quench the reaction carefully with water or saturated ammonium chloride. Extract the product with an organic solvent, and purify the crude material by column chromatography.

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation in drug discovery. Its well-defined points of reactivity—the pyrazole nitrogen for initial synthesis and the C5-bromine for subsequent diversification—provide a logical and powerful toolkit for medicinal chemists. An understanding of its core properties and the robust palladium-catalyzed methodologies for its functionalization allows researchers to efficiently generate novel molecular architectures, accelerating the journey towards new and effective therapeutics.

References

- CymitQuimica. (n.d.). 5-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine.

- Smolecule. (2023, August 15). Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5.

- Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances.

- Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromopyrimidine.

- ChemicalBook. (n.d.). 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum.

- PubChem. (n.d.). 5-Bromo-2(1H)-pyrimidinone.

- PubChem. (n.d.). 5-Bromo-2-(1H-pyrazol-1-yl)pyridine.

- PubChem. (n.d.). 5-bromo-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methoxy-1H-pyrazol-3-yl)pyrimidine-2,4-diamine.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Santa Cruz Biotechnology. (n.d.). 5-Bromo-2-(piperazin-1-yl)pyrimidine.

- PubChem. (n.d.). 5-Bromopyrimidine.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.

- IOSR Journal. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives.

- ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.

- RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.

- Sunway Pharm Ltd. (n.d.). 5-bromo-2-(1H-pyrazol-1-yl)pyrimidine.

- PubChemLite. (n.d.). 5-bromo-2-(1h-pyrazol-1-yl)pyridine.

- PubMed Central. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).

- PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.

- PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.

- Google Patents. (n.d.). Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction.

- Benchchem. (n.d.). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.

- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.

- Anichem. (n.d.). This compound In Stock.

- Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Echemi. (n.d.). 2-(4-BROMO-1H-PYRAZOL-1-YL)PYRIMIDINE.

- PubMed Central. (2024, July 29). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.

Sources

- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-bromo-2-(1H-pyrazol-1-yl)pyrimidine - CAS:883230-94-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound - Anichem [anichemllc.com]

- 5. echemi.com [echemi.com]

- 6. 5-Bromopyrimidine(4595-59-9) 1H NMR [m.chemicalbook.com]

- 7. 5-Bromo-2(1H)-pyrimidinone | C4H3BrN2O | CID 101494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. iosrjournals.org [iosrjournals.org]

- 10. article.sapub.org [article.sapub.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

Spectroscopic Data of 5-Bromo-2-pyrazol-1-yl-pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed analysis of the spectroscopic data for the heterocyclic compound 5-Bromo-2-pyrazol-1-yl-pyrimidine. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established principles of spectroscopy and data from closely related analogues to present a robust, predictive interpretation of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectra. This approach is designed to offer valuable insights for researchers involved in the synthesis, characterization, and application of pyrazolyl-pyrimidine derivatives, a class of compounds with significant interest in medicinal chemistry.[1][2][3]

The structural elucidation of novel compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering a detailed fingerprint of the compound's connectivity and electronic environment. For a molecule such as this compound, a thorough understanding of its spectroscopic characteristics is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound integrates two key heterocyclic rings: a pyrimidine ring substituted with a bromine atom at the 5-position, and a pyrazole ring attached at the 2-position of the pyrimidine. This arrangement dictates a unique set of spectroscopic signatures.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the protons on both the pyrimidine and pyrazole rings.

Experimental Considerations

A standard ¹H NMR experiment would involve dissolving the sample in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard. The choice of solvent can influence the chemical shifts of protons, particularly those capable of hydrogen bonding.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-4' (Pyrimidine) | 8.8 - 9.2 | Singlet | - | Deshielded by two adjacent nitrogen atoms and the bromine atom. Similar protons in 5-bromopyrimidine appear around 9.15 ppm.[4] |

| H-6' (Pyrimidine) | 8.8 - 9.2 | Singlet | - | Deshielded by the adjacent nitrogen atom and the pyrazolyl substituent. |

| H-3 (Pyrazole) | 7.8 - 8.2 | Doublet | 1.5 - 2.5 | Located adjacent to two nitrogen atoms in the five-membered ring. |

| H-5 (Pyrazole) | 8.5 - 8.9 | Doublet | 2.5 - 3.5 | Significantly deshielded due to its proximity to the electron-withdrawing pyrimidine ring. |

| H-4 (Pyrazole) | 6.5 - 6.8 | Triplet | 2.0 - 3.0 | Typical chemical shift for a proton in a pyrazole ring, coupled to both H-3 and H-5. |

Justification of Predictions: The chemical shifts are predicted based on the electronic effects of the substituents and the inherent electronic nature of the heterocyclic rings. The pyrimidine protons are expected to be significantly downfield due to the electron-withdrawing nature of the two ring nitrogens and the bromine atom. For the pyrazole ring, the proton at the 5-position is anticipated to be the most deshielded due to its spatial proximity and electronic connection to the pyrimidine ring. The coupling constants are typical for protons on a pyrazole ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides a map of the carbon skeleton of a molecule. The spectrum of this compound is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Experimental Protocol

The ¹³C NMR spectrum would typically be acquired using a proton-decoupled sequence to simplify the spectrum to a series of singlets. The same deuterated solvent and instrument as for the ¹H NMR would be used.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-5' (Pyrimidine) | 110 - 120 | Carbon bearing the bromine atom; the C-Br bond will cause a moderate upfield shift compared to an unsubstituted carbon. |

| C-4', C-6' (Pyrimidine) | 155 - 165 | These carbons are adjacent to ring nitrogens, leading to a significant downfield shift. |

| C-2' (Pyrimidine) | 150 - 160 | This carbon is bonded to the pyrazole nitrogen and is situated between two nitrogens, resulting in a downfield chemical shift. |

| C-5 (Pyrazole) | 140 - 145 | Deshielded due to its proximity to the pyrimidine ring. |

| C-3 (Pyrazole) | 130 - 135 | Typical chemical shift for a carbon in this position of a pyrazole ring. |

| C-4 (Pyrazole) | 110 - 115 | Generally the most upfield of the pyrazole carbons. |

Rationale for Assignments: The chemical shifts of the carbon atoms are primarily influenced by their hybridization and the electronegativity of neighboring atoms. The pyrimidine carbons are expected to be significantly deshielded due to the presence of the electronegative nitrogen atoms. The C-5' carbon, directly attached to bromine, will experience a shielding effect compared to the other pyrimidine carbons. The pyrazole carbons will have shifts characteristic of this heterocyclic system, with C-5 being the most downfield due to the influence of the attached pyrimidine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Methodology

Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques for analyzing small organic molecules like this compound. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and confirm the elemental formula.

Expected Mass Spectrum

-

Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Given the molecular formula C₇H₅BrN₄, the calculated monoisotopic mass is approximately 223.969 g/mol . A key feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in an almost 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units.

-

Key Fragmentation Pathways:

-

Loss of Br•: A significant fragment would likely correspond to the loss of a bromine radical, resulting in an ion at [M-Br]⁺.

-

Loss of HCN: Fragmentation of the pyrimidine or pyrazole ring could lead to the loss of hydrogen cyanide (HCN).

-

Cleavage of the pyrazole ring: The pyrazole ring may undergo characteristic fragmentation, leading to smaller charged species.

-

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable tool for identifying the presence of specific functional groups.

Sample Preparation and Analysis

The IR spectrum can be obtained using a solid sample, typically prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretching | Aromatic C-H |

| 1600 - 1450 | C=C and C=N stretching | Aromatic rings |

| 1400 - 1200 | In-plane C-H bending | Aromatic C-H |

| 1100 - 1000 | C-N stretching | Aromatic C-N |

| 850 - 750 | Out-of-plane C-H bending | Aromatic C-H |

| 700 - 500 | C-Br stretching | Carbon-bromine bond |

Interpretation: The IR spectrum is expected to be dominated by absorptions characteristic of the aromatic heterocyclic rings. The C-H stretching vibrations will appear above 3000 cm⁻¹. The region between 1600 and 1450 cm⁻¹ will contain a series of sharp bands corresponding to the C=C and C=N stretching vibrations of the pyrimidine and pyrazole rings. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The interpretations of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra are grounded in fundamental spectroscopic principles and supported by data from structurally similar compounds. This information serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery, aiding in the identification, characterization, and quality control of this and related heterocyclic compounds. While these predictions offer a strong foundation, experimental verification remains the gold standard for structural elucidation.

References

-

Ait Elmachkouri, Y., Irrou, E., Thiruvalluvar, A. A., Anouar, E. H., Varadharajan, V., Ouachtak, H., & T. Joel. (n.d.). Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. Taylor & Francis Online. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-2-(1H-pyrazol-1-yl)pyridine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-bromo-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methoxy-1H-pyrazol-3-yl)pyrimidine-2,4-diamine. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2(1H)-Pyrimidinone, 5-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-bromo-2-(1h-pyrazol-1-yl)pyridine. Retrieved from [Link]

-

ResearchGate. (2025). Design, Synthesis and Characterization of 5-(2-Bromo-5-Fluorophenyl)-3-(1h- Pyrrol-2-Yl)-4,5-Dihydro-1h-Pyrazole as Antifungal Agent. Retrieved from [Link]

-

ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Bromo-2-methylpyrimidine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1HNMR δ values. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. 5-Bromopyrimidine(4595-59-9) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine, identified by the CAS number 883230-94-2 , is a heterocyclic compound that has garnered significant interest within the field of medicinal chemistry.[1][2] Its structure, which incorporates both a pyrimidine and a pyrazole moiety, represents a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of novel therapeutic agents. The pyrimidine ring is a cornerstone of nucleobases in DNA and RNA, and its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] Similarly, the pyrazole ring is a key component in a variety of pharmaceuticals. The combination of these two heterocycles, further functionalized with a bromine atom, provides a unique chemical entity with significant potential for further chemical modification and exploration of its biological activity. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).[4]

This technical guide provides a comprehensive overview of 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine, including its physicochemical properties, a detailed synthesis protocol, and a discussion of its potential applications in drug discovery, grounded in the broader context of pyrimidine-pyrazole hybrids.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While extensive experimental data for 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine is not widely published, its key properties can be summarized as follows, with some values being calculated or inferred from closely related compounds.

| Property | Value | Source |

| CAS Number | 883230-94-2 | [1][2] |

| Molecular Formula | C₇H₅BrN₄ | [1][2] |

| Molecular Weight | 225.05 g/mol | [1] |

| Appearance | Expected to be a solid | Inferred |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |

| Purity | Commercially available with >97% purity | [1] |

Synthesis of 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine: A Step-by-Step Protocol

The synthesis of 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method in heterocyclic chemistry involves the displacement of a suitable leaving group on the pyrimidine ring by a nucleophile, in this case, the pyrazole anion. A plausible and efficient starting material for this synthesis is 2,5-dibromopyrimidine. The differential reactivity of the bromine atoms on the pyrimidine ring—with the bromine at the 2-position being more activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms—allows for a selective substitution.

Experimental Protocol

Reaction: Nucleophilic aromatic substitution of 2,5-dibromopyrimidine with pyrazole.

Reagents and Materials:

-

2,5-Dibromopyrimidine

-

Pyrazole

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or 1,4-Dioxane

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dibromopyrimidine (1.0 equivalent), pyrazole (1.1-1.2 equivalents), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 equivalents).

-

Solvent Addition: Add a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane. The choice of solvent can influence the reaction rate and temperature required.

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature, typically between 80-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2,5-dibromopyrimidine) is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product can be further purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine.

Causality behind Experimental Choices:

-

Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen, especially if using sensitive reagents or catalysts.

-

Excess Pyrazole and Base: The use of a slight excess of pyrazole and a stronger base like cesium carbonate helps to drive the reaction to completion by ensuring the deprotonation of pyrazole to its more nucleophilic anionic form.

-

Polar Aprotic Solvent: Solvents like DMF and dioxane are ideal for SNAr reactions as they can solvate the cation of the base while not significantly solvating the nucleophile, thus enhancing its reactivity.

-

Elevated Temperature: Provides the necessary activation energy for the nucleophilic substitution to occur on the electron-deficient pyrimidine ring.

-

Aqueous Work-up and Extraction: Essential for separating the organic product from the inorganic salts and the polar solvent.

-

Chromatographic Purification: Ensures the removal of any unreacted starting materials and by-products, leading to a high-purity final compound, which is critical for subsequent biological testing.

Caption: Synthesis workflow for 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine.

Structural Characterization

The identity and purity of the synthesized 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine must be confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyrimidine and pyrazole rings. The two protons on the pyrimidine ring should appear as singlets or doublets depending on the coupling constants. The three protons on the pyrazole ring will have characteristic chemical shifts and coupling patterns.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (e.g., carbons attached to bromine or nitrogen will be deshielded).

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of a bromine atom will be evident from the characteristic isotopic pattern (M+ and M+2 peaks with approximately 1:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations within the aromatic heterocyclic rings.

Applications in Drug Discovery

The 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine scaffold is a valuable building block in drug discovery due to the diverse biological activities exhibited by related pyrimidine-pyrazole hybrids. These compounds have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[5][6]

Potential Therapeutic Areas:

-

Oncology: Many pyrimidine-based compounds are potent kinase inhibitors. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been developed as selective inhibitors of PI3Kδ, a target in certain types of cancer.[7] The 5-bromo substituent on the pyrimidine ring of the title compound serves as a convenient handle for further chemical modifications, such as Suzuki or Sonogashira coupling reactions, to synthesize a library of analogs for screening against various kinase targets.[8]

-

Inflammatory Diseases: Certain pyrimidine-pyrazole hybrids have shown anti-inflammatory effects.[5] This suggests that derivatives of 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine could be explored for the treatment of inflammatory conditions.

-

Infectious Diseases: The pyrimidine core is present in many antimicrobial and antiviral drugs.[3] Therefore, this scaffold could be a starting point for the development of new anti-infective agents.

Caption: Potential mechanism of action via kinase inhibition.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine. While a specific safety data sheet (SDS) for this compound may not be readily available, general guidelines for handling similar brominated heterocyclic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine is a chemically versatile and biologically promising scaffold for the development of new therapeutic agents. Its synthesis is achievable through established methods in heterocyclic chemistry, and its structure allows for extensive modification to explore a wide range of biological targets. The insights provided in this technical guide are intended to support researchers and scientists in their efforts to unlock the full potential of this and related compounds in the ongoing quest for novel and effective medicines.

References

-

ResearchGate. Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... Available from: [Link]

-

RSC Publishing. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. 2020-10-29. Available from: [Link]

-

National Institutes of Health. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available from: [Link]

-

National Institutes of Health. Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. Available from: [Link]

-

ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. 2025-08-06. Available from: [Link]

-

ResearchGate. (PDF) Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. 2025-08-10. Available from: [Link]

-

PubChem. 5-Bromo-N

4-(3-Methyl-1h-Pyrazol-5-Yl)-N2-[2-(Pyridin-3-Yl)ethyl]pyrimidine-2,4-Diamine. Available from: [Link] -

National Institutes of Health. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Available from: [Link]

-

MDPI. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. 2021-11-16. Available from: [Link]

-

National Institutes of Health. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring Pyrimidine Derivatives: The Chemical Versatility of 5-Bromo-2-Phenylpyrimidine. 2025-10-23. Available from: [Link]

-

PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. 2024-09-05. Available from: [Link]

-

National Institutes of Health. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]

-

MDPI. A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Available from: [Link]

-

RSC Publishing. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. Available from: [Link]

-

HETEROCYCLES. SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. 2015-05-11. Available from: [Link]

-

MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Available from: [Link]

Sources

- 1. 5-bromo-2-(1H-pyrazol-1-yl)pyrimidine - CAS:883230-94-2 - Sunway Pharm Ltd [3wpharm.com]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Pyrazolo[1,5-a]pyrimidine scaffold synthesis and applications

An In-Depth Technical Guide to the Pyrazolo[1,5-a]pyrimidine Scaffold: Synthesis, Applications, and Future Directions

Introduction: The Prominence of a Privileged Scaffold

The pyrazolo[1,5-a]pyrimidine structural motif, a fused N-heterocyclic system comprising pyrazole and pyrimidine rings, represents a "privileged scaffold" in modern medicinal chemistry.[1] Its rigid, planar structure and versatile synthetic accessibility allow for extensive structural modifications, making it a cornerstone for combinatorial library design and drug discovery.[1] The significance of this core is underscored by its presence in numerous commercial drugs, including the anxiolytic Zaleplon, the hypnotic Indiplon, and the DPP-4 inhibitor Anagliptin for type 2 diabetes.[2]

This guide provides a comprehensive overview for researchers and drug development professionals, delving into the synthetic intricacies of the pyrazolo[1,5-a]pyrimidine core, exploring its vast therapeutic applications with a focus on kinase inhibition, and offering insights into future research trajectories.

Part 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The construction of the pyrazolo[1,5-a]pyrimidine scaffold predominantly relies on building the pyrimidine ring onto a pre-existing aminopyrazole. Therefore, a mastery of 5-aminopyrazole synthesis is fundamental.

The Gateway Precursor: Synthesis of 5-Aminopyrazoles

The most versatile and widely adopted method for synthesizing 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazine.[3][4]

-

Mechanism: The reaction proceeds via a nucleophilic attack of the hydrazine's terminal nitrogen on the carbonyl carbon, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the other nitrogen atom attacks the nitrile carbon, yielding the 5-aminopyrazole.[3][4]

Caption: General mechanism for 5-aminopyrazole synthesis.

It is crucial to note that when using monosubstituted hydrazines, a mixture of 3- and 5-substituted aminopyrazole regioisomers can form. Reaction conditions, such as temperature and pH, can be tuned to favor one isomer over the other; kinetic control (basic conditions, 0°C) often yields the 3-substituted product, while thermodynamic control (neutral conditions, elevated temperatures) favors the 5-substituted isomer.[5]

Core Construction: Cyclocondensation Strategies

The primary route to the pyrazolo[1,5-a]pyrimidine system is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-bielectrophilic compound.[1][6] This strategy is powerful due to the wide availability of suitable electrophiles, allowing for diverse substitutions at positions 2, 3, 5, 6, and 7 of the final scaffold.[1]

-

General Mechanism: The reaction is initiated by the nucleophilic attack of the exocyclic amino group (N-5) of the aminopyrazole onto one of the electrophilic centers of the 1,3-bielectrophile. This is followed by an intramolecular cyclization involving the pyrazole's endocyclic nitrogen (N-1) and the second electrophilic center, which, after dehydration, yields the aromatic pyrazolo[1,5-a]pyrimidine ring system.[6]

Caption: Primary synthetic route to the pyrazolo[1,5-a]pyrimidine core.

Common 1,3-Bielectrophiles:

-

β-Dicarbonyl Compounds: This is the most frequently employed method, typically proceeding under acidic or basic conditions to form the fused ring system.[6]

-

Enaminones: Reactions with enaminones, often catalyzed by potassium persulfate (K₂S₂O₈), provide an efficient route to the core structure.[6]

-

α,β-Unsaturated Ketones (Chalcones): While useful, these reactions may require more rigorous conditions or an additional oxidation step to achieve the final aromatic product, as dihydro-intermediates can sometimes be isolated.[7]

-

Cyclic β-Dicarbonyls: The use of reagents like 2-acetylcyclopentanone leads regioselectively to fused systems such as cyclopentapyrazolo[1,5-a]pyrimidines.[6]

Advanced and Green Synthetic Methodologies

To enhance efficiency, yield, and environmental friendliness, several modern techniques have been applied to pyrazolo[1,5-a]pyrimidine synthesis.

-

Microwave-Assisted Synthesis: This technique significantly accelerates reaction times, often improves yields, and reduces environmental impact, making it a valuable tool for both academic and industrial applications.[6]

-

Multi-Component Reactions (MCRs): MCRs combine multiple starting materials in a single pot to form the product, offering high atom economy and operational simplicity.[1]

-

Palladium-Catalyzed Cross-Coupling: Techniques like Suzuki coupling are invaluable for late-stage functionalization, enabling the introduction of diverse aryl or heteroaryl groups to the scaffold, which is crucial for tuning biological activity.[6][8]

Part 2: Applications in Drug Discovery and Materials Science

The pyrazolo[1,5-a]pyrimidine scaffold is a veritable powerhouse in medicinal chemistry, demonstrating a wide array of pharmacological activities.[6][7]

A Dominant Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[6][8] Pyrazolo[1,5-a]pyrimidines have emerged as potent and selective protein kinase inhibitors (PKIs), acting as ATP-competitive or allosteric inhibitors.[6][8]

Sources

- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Initial Biological Screening of Pyrazole-Containing Compounds

Introduction: The Privileged Pyrazole Scaffold in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and capacity for diverse chemical modifications have made it a cornerstone in the development of numerous FDA-approved drugs.[1][3] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory effects.[4][5] This guide provides a comprehensive, technically-grounded framework for the initial biological screening of novel pyrazole-containing compounds, designed for researchers and drug development professionals. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating and robust screening cascade.

Part 1: The Primary Screening Cascade – A Triage Approach

The initial screening of a new chemical entity (NCE) with a pyrazole core should be viewed as a triage process. The goal is to efficiently identify compounds with desirable biological activity while simultaneously flagging those with overt toxicity. This upfront investment in a well-designed primary screen prevents the costly progression of unsuitable candidates.

Foundational Cytotoxicity Assessment: The Gatekeeper Assay

Before exploring specific therapeutic activities, it is paramount to assess the general cytotoxicity of the pyrazole compounds. This serves as a critical gatekeeper to eliminate non-specifically toxic molecules and to establish a therapeutic window for subsequent assays.[6][7] The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[8]

Principle of the MTT Assay: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[9]

-

Cell Culture and Seeding:

-

Maintain the selected cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in a humidified incubator at 37°C with 5% CO2.[7][8]

-

Harvest cells in the logarithmic growth phase and seed them into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well).[7]

-

Incubate the plates for 24 hours to allow for cell attachment.[7]

-

-

Compound Treatment:

-

Prepare a stock solution of the pyrazole compounds in a suitable solvent, typically DMSO.[6]

-

Perform serial dilutions to create a range of concentrations to be tested.

-

Add the diluted compounds to the appropriate wells, including a vehicle control (solvent alone) and a positive control (a known cytotoxic drug).[7]

-

Incubate the plates for a defined exposure time (e.g., 24, 48, or 72 hours).[6]

-

-

MTT Addition and Formazan Solubilization:

-

Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8]

-

Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[6]

-

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][8]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.[7][9]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.[7]

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.[6][7]

-

Data Presentation: Cytotoxicity Profile

| Compound | Cell Line | Exposure Time (h) | IC50 (µM) | Selectivity Index (SI)* |

| Pyrazole-1 | MCF-7 | 48 | 8.4[8] | 5.2 |

| Pyrazole-1 | HeLa | 48 | 12.1 | 3.5 |

| Pyrazole-1 | HEK293 | 48 | 43.7 | - |

| Pyrazole-2 | MCF-7 | 48 | >100 | - |

| Doxorubicin | MCF-7 | 48 | 1.2 | - |

*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells. A higher SI indicates greater selectivity for cancer cells.[8]

Broad-Spectrum Antimicrobial Screening

Given the well-documented antimicrobial potential of pyrazole derivatives, a primary screen for antibacterial and antifungal activity is a logical and valuable step.[10][11][12]

This method provides a qualitative preliminary assessment of antimicrobial activity.

-

Preparation of Materials:

-

Assay Procedure:

-

Inoculate the agar plates by evenly swabbing the microbial suspension over the entire surface.

-

Create wells (6 mm diameter) in the agar using a sterile cork borer.[10]

-

Add a defined volume of the test compound solution, a vehicle control (DMSO), and a standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) to separate wells.[10]

-

Incubate the plates at the optimal temperature for the respective microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

-

Data Analysis:

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

-

Caption: Initial screening workflow for pyrazole compounds.

Part 2: Secondary and Mechanistic Assays – Delving Deeper

Compounds that demonstrate promising activity and acceptable toxicity in the primary screen ("hits") are advanced to secondary assays to confirm and characterize their biological effects and to begin elucidating their mechanism of action.

Quantitative Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

For compounds showing a significant zone of inhibition, a quantitative assessment of their potency is necessary. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13][14][15]

-

Preparation:

-

Inoculation:

-

Inoculate each well with a standardized bacterial suspension (typically ~5×10^5 CFU/mL).[14]

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Incubation and Reading:

Data Presentation: Antimicrobial Potency

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Pyrazole-A | 16 | 32 | 64 |

| Pyrazole-B | 8 | >128 | 32 |

| Ciprofloxacin | 0.5 | 0.25 | - |

| Fluconazole | - | - | 2 |

Anticancer Mechanism of Action: Apoptosis Induction

Many effective anticancer agents induce programmed cell death, or apoptosis.[17][18] A key executioner in this process is Caspase-3.[19][20] An assay to measure the activation of Caspase-3 can provide initial evidence that a compound's cytotoxic effect is mediated through apoptosis.[21][22]

-

Cell Lysis:

-

Enzymatic Reaction:

-

Fluorescence Measurement:

-

Incubate the plate at 37°C.

-

Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission between 420-460 nm.[23]

-

An increase in fluorescence compared to untreated cells indicates caspase-3 activation.

-

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrazole compound.

Conclusion

This guide outlines a logical, tiered approach to the initial biological screening of novel pyrazole-containing compounds. By starting with broad, foundational assays for cytotoxicity and antimicrobial activity, researchers can efficiently triage large numbers of compounds. Promising, non-toxic hits can then be advanced to more specific, mechanistic assays to quantify their potency and begin to unravel their mode of action. This systematic and evidence-based workflow, grounded in established protocols and a clear understanding of the underlying biology, provides a robust framework for identifying and validating the therapeutic potential of this privileged chemical scaffold.

References

- Application Notes and Protocols for Antimicrobial Screening of Pyrazole Compounds - Benchchem. (n.d.).

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, N. A. (2022). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Molecules, 27(15), 4974. Retrieved from [Link]

- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines - Benchchem. (n.d.).

- The minimum inhibitory concentration of antibiotics | BMG LABTECH. (2024, July 30).

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Retrieved from [Link]

- Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines - Benchchem. (n.d.).

- The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Caspase-3 activity assay. (n.d.).

- Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (n.d.).

- Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay - Benchchem. (n.d.).

- Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol - Benchchem. (n.d.).

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. Retrieved from [Link]

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | CoLab. (n.d.).

-

Jusiel, D., & Wicha, J. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 109. Retrieved from [Link]

- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (n.d.). ResearchGate.

-

Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development, 8(6). Retrieved from [Link]

- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - OUCI. (n.d.).

- Preliminary Screening of Pyrazole-Based Kinase Inhibitors: An In-depth Technical Guide - Benchchem. (n.d.).

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). Molecules, 27(19), 6263. Retrieved from [Link]

- VEGFR2(KDR) Kinase Assay Kit - BPS Bioscience. (n.d.).

-

Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. (2020). Molecules, 25(23), 5736. Retrieved from [Link]

- Pyrazoles as anticancer agents: Recent advances. (2019). SRR Publications.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications, 10(2), 1-10.

-

Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). Molecules, 17(11), 13281-13298. Retrieved from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy, 7(1), 1-32. Retrieved from [Link]

-

Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). Molecules, 26(9), 2678. Retrieved from [Link]

- Anticancer activity of some reported thiazolyl-pyrazoles a–c and the target compounds … (n.d.). ResearchGate.

-

Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (2024). RSC Advances, 14(34), 24134-24153. Retrieved from [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2016). Molecules, 21(5), 633. Retrieved from [Link]

-

An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022). Current Organic Chemistry, 26(14), 1338-1369. Retrieved from [Link]

- Caspase-3 Activity Assay Kit - Cell Signaling Technology. (n.d.).

- CellEvent™ Caspase-3/7 Detection Reagents (Green/Red). (2022, November 14).

- Caspase-3 Activation: An Indicator of Apoptosis in Image-Based Assays. (2012). BD Biosciences.

-

Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 684-691. Retrieved from [Link]

-

Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2025). ResearchGate. Retrieved from [Link]

- Caspase 3 Assay Kit, Colorimetric - Sigma-Aldrich. (n.d.).

-

Synthesis and Antimicrobial Screening of Novel 1H-Pyrazole Derivatives from 1,3-Diketones. (2007). Oriental Journal of Chemistry, 23(1). Retrieved from [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12, 653319. Retrieved from [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. Retrieved from [Link]

-

Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega, 6(18), 12361-12374. Retrieved from [Link]

- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. (2021). Semantic Scholar.

- VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite. (n.d.).

-

New Screening Approaches for Kinases. (2012). In Kinase Inhibitors: Methods and Protocols (pp. 109-118). Humana Press. Retrieved from [Link]

- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).

-

Measuring and interpreting the selectivity of protein kinase inhibitors. (2010). Nature Reviews Drug Discovery, 9(4), 309-325. Retrieved from [Link]

Sources

- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Screening of Novel 1H-Pyrazole Derivatives from 1,3-Diketones – Oriental Journal of Chemistry [orientjchem.org]

- 13. bmglabtech.com [bmglabtech.com]

- 14. microbe-investigations.com [microbe-investigations.com]

- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit [scilit.com]

- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. caspase3 assay [assay-protocol.com]

- 20. bdbiosciences.com [bdbiosciences.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. media.cellsignal.com [media.cellsignal.com]

A Comprehensive Technical Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyrimidines in Drug Discovery

An in-depth technical guide has been created on the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidines for researchers, scientists, and drug development professionals.

Executive Summary

The pyrazolo[1,5-a]pyrimidine core is a fused, nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry, earning the status of a "privileged scaffold".[1][2] Its rigid, planar structure provides a stable framework that is highly conducive to peripheral substitutions, allowing for the fine-tuning of pharmacological properties.[3] This versatility has led to the development of pyrazolo[1,5-a]pyrimidine derivatives with a broad spectrum of biological activities, including potent inhibitors of protein kinases, modulators of central nervous system receptors, and agents targeting infectious diseases and inflammatory processes.[2][3][4] This guide offers an in-depth exploration of the structure-activity relationships that govern the efficacy and selectivity of these compounds against key biological targets, providing field-proven insights and detailed experimental context for drug discovery professionals.

Chapter 1: The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

Structural and Physicochemical Properties

The pyrazolo[1,5-a]pyrimidine scaffold is formed by the fusion of a five-membered pyrazole ring with a six-membered pyrimidine ring.[3] This bicyclic, aromatic system possesses a unique combination of features that make it an exceptional starting point for drug design:

-

Structural Rigidity: The fused ring system imparts a high degree of conformational rigidity, which can reduce the entropic penalty upon binding to a biological target, often leading to higher affinity.

-

Hydrogen Bonding Capacity: The presence of multiple nitrogen atoms provides both hydrogen bond donor (N-H in the pyrazole ring) and acceptor (pyridine-like nitrogens) capabilities, which are crucial for forming specific interactions with protein residues.[3]

-

Tunable Electronics and Lipophilicity: The scaffold's periphery can be readily modified at multiple positions (C2, C3, C5, C6, C7), allowing for precise control over electronic properties, lipophilicity, and steric bulk to optimize potency, selectivity, and pharmacokinetic profiles.[3]

General Synthetic Strategies

The construction of the pyrazolo[1,5-a]pyrimidine core is well-established, with the most common approach involving the condensation reaction between a 5-aminopyrazole derivative and a 1,3-bielectrophilic compound.[1] Variations of this strategy, utilizing reagents like β-dicarbonyls, β-enaminones, or β-ketonitriles, provide access to a wide array of substituted scaffolds.[1] More advanced methods, including microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions, have further expanded the chemical diversity achievable with this core.[3][5]

Caption: General synthesis of the pyrazolo[1,5-a]pyrimidine scaffold.

Chapter 2: Pyrazolo[1,5-a]pyrimidines as Protein Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptionally effective framework for designing ATP-competitive protein kinase inhibitors.[5] Its structure mimics the purine core of ATP, allowing it to fit into the adenine-binding pocket of numerous kinases.

Tropomyosin Receptor Kinase (Trk) Inhibitors

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases whose aberrant activation through genetic fusions is a key driver in various cancers.[6] Several highly potent and successful Trk inhibitors are based on the pyrazolo[1,5-a]pyrimidine core, including the FDA-approved drugs Entrectinib and Repotrectinib.[6]

Causality of Binding and SAR Insights:

-

Hinge Binding (N1): The N1 atom of the pyrazole ring is a critical hydrogen bond donor, forming a canonical interaction with the backbone amide of the hinge region residue (e.g., Met592 in TrkA).[6] This interaction is essential for anchoring the inhibitor in the ATP-binding pocket.

-

C5-Position: This position is crucial for potency and selectivity. Substitution with a 2,5-difluorophenyl-substituted pyrrolidine, as seen in Larotrectinib, significantly enhances Trk inhibition.[6] The substituent projects towards the solvent-exposed region and can be modified to optimize pharmacokinetic properties.

-

C3-Position: Modifications at this position can significantly enhance activity. The introduction of a picolinamide group via an amide bond at C3 was shown to boost potency into the low nanomolar range.[6][7] This group can form additional interactions within the binding site.

-

Macrocyclization: To combat acquired resistance mutations, macrocyclic derivatives have been developed. These compounds link substituents (often from the C5 position) back to the core, creating a constrained conformation that can overcome steric hindrance introduced by mutations.[6]

Caption: Key SAR points for Trk kinase inhibition.

Table 1: SAR of Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors

| Compound | C3-Substituent | C5-Substituent | TrkA IC₅₀ (nM) | Reference |

| Entrectinib | Indazole | (R)-1-(4-(morpholin-4-ylmethyl)phenyl)ethyl | 3 | [6] |

| Repotrectinib | N/A (fused) | N/A (fused) | 0.6 (TrkA) | [6] |

| Compound 9 | Picolinamide | (S)-pyrrolidin-2-yl(2,5-difluorophenyl) | 1.7 | [6] |

| Compound 22 | H | 5-azabicyclohexane | 3 | [6] |

| Compound 29 | N/A (macrocycle) | N/A (macrocycle) | 0.6 | [6] |

Pim-1 Kinase Inhibitors

Pim-1 is a serine/threonine kinase that is overexpressed in many cancers and plays a role in cell survival and proliferation.[8] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully optimized to yield highly potent and selective Pim-1 inhibitors.

SAR Insights:

-

C5-Position Dominance: SAR studies have demonstrated that the substituent at the C5 position is more critical for Pim-1 inhibition than the substituent at the C3 position.[8] This is because the C5 substituent is positioned to make key hydrogen bonding interactions with residues like Asp-128 and Asp-131 in the Pim-1 active site.[8]

-

C3-Position Contribution: While less critical than C5, aryl substitutions at the C3 position contribute significantly to overall potency.[8]

-

Addressing hERG Liability: Initial leads often contained basic amine moieties that caused off-target hERG inhibition. A key optimization strategy involved removing these basic groups, which successfully eliminated hERG liability without compromising Pim-1 potency.[8]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol describes a self-validating system for determining the IC₅₀ of a test compound against a specific kinase.

-

Plate Coating: Coat a 96-well high-binding plate with a substrate specific to the kinase of interest (e.g., a poly-Glu-Tyr peptide) overnight at 4°C. Wash 3x with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Compound Preparation: Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine test compound in kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Kinase Reaction: To each well, add the kinase enzyme, the test compound dilution, and an ATP solution to initiate the phosphorylation reaction. Incubate for 1-2 hours at 30°C.

-

Detection: Wash the plate 3x. Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phosphotyrosine). Incubate for 1 hour.

-

Secondary Antibody & Signal: Wash the plate 3x. Add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour. Wash 3x.

-

Readout: Add a colorimetric HRP substrate (e.g., TMB). Stop the reaction with acid and read the absorbance at 450 nm.

-

Data Analysis: Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for an ELISA-based kinase inhibition assay.

Chapter 3: Pyrazolo[1,5-a]pyrimidines as Modulators of CNS Targets

The scaffold's ability to cross the blood-brain barrier and interact with specific receptor subtypes has made it a valuable template for developing agents targeting the central nervous system (CNS).

GABA-A Receptor Modulators

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the CNS, and modulators that bind to its benzodiazepine site are used to treat anxiety, insomnia, and seizures.[9] While much of the work has been on the closely related pyrazolo[1,5-a]quinazoline scaffold, the SAR principles are highly relevant.

SAR Insights (from related scaffolds):

-

Modulation Spectrum: Subtle structural changes can dramatically alter the functional outcome, shifting a compound from a partial agonist (enhancing GABA's effect) to an inverse partial agonist (reducing GABA's effect).[10]

-

3-Position: The nature of the substituent at the C3 position is a key determinant of activity. For example, in the quinazoline series, a 3-(hetero)aroyl group versus a 3-(hetero)aryl group can lead to opposite modulatory effects.[10]

-

Null Modulators/Antagonists: Certain derivatives have been identified that bind to the receptor but do not modulate the chloride current on their own, acting as null modulators or antagonists that can block the effect of other agonists like diazepam.[11][12]

Neuropeptide Y1 Receptor (NPY Y1R) Antagonists

The NPY Y1 receptor is implicated in regulating food intake and blood pressure. A series of pyrazolo[1,5-a]pyrimidine derivatives were developed as potent NPY Y1R antagonists.[13]

SAR Insights:

-

C3 and C7 Positions: High binding affinity and selectivity were achieved with specific substitutions at the C3 and C7 positions.[13]

-

Optimal Groups: Tri-substituted aryl groups at the C3 position and a 2-(tetrahydro-2H-pyran-4-ylamino)ethylamine moiety at the C7 position were identified as optimal for high-affinity binding.[13]

-

Pharmacokinetic Challenges: Despite achieving high potency, the series faced challenges with high plasma clearance and P-glycoprotein efflux, highlighting the importance of optimizing ADME properties in parallel with potency.[13]

Chapter 4: Diverse Biological Activities and Future Perspectives

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends beyond kinases and CNS targets, demonstrating its broad utility in drug discovery.

-

Antitubercular Agents: Derivatives of pyrazolo[1,5-a]pyrimidin-7(4H)-one have been identified as having potent activity against Mycobacterium tuberculosis.[14][15] Interestingly, the mechanism of action can vary even among closely related analogues, underscoring the need for careful mechanistic studies.[14][15]

-

Anti-inflammatory Agents: The scaffold has been used to develop inhibitors of mitogen-activated protein kinases (MAPKs) like JNK, which are involved in inflammatory signaling pathways.[16]

-

MDR Reversal Agents: Recently, novel derivatives have been shown to be potent reversal agents against P-glycoprotein (ABCB1)-mediated multidrug resistance in cancer, restoring the efficacy of chemotherapeutic drugs like paclitaxel.[17]

The continued exploration of this privileged scaffold, aided by modern synthetic methods and computational modeling, promises to yield novel therapeutic agents for a wide range of diseases.[2] Future work will likely focus on developing compounds with highly specific polypharmacology for complex diseases and further optimizing pharmacokinetic and safety profiles.

References

-

Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. Available at: [Link]

-